molecular formula C16H23NO3 B176317 Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate CAS No. 172734-33-7

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Cat. No.: B176317
CAS No.: 172734-33-7
M. Wt: 277.36 g/mol
InChI Key: PBWQGUWSIBXMSG-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (CAS 172734-33-7) is a high-value piperidine derivative serving as a versatile building block in drug discovery and organic synthesis. This compound features a piperidine ring with a hydroxyl group and a phenyl substituent at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. The Boc protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, making it an excellent intermediate for the construction of more complex molecules . This compound is scientifically recognized for its role in the development of novel therapeutics. It is a key intermediate in the synthesis of 4-hydroxy-4-phenylpiperidine derivatives that have demonstrated potent peripheral opioid agonist activity . These compounds are investigated for their potential as peripheral analgesics, which aim to provide pain relief without the central nervous system side effects associated with traditional opioids like morphine . Furthermore, its structural relatives are critical building blocks for synthesizing enzyme inhibitors targeted at treating conditions such as tumors, obesity-associated disorders, and hypertension . The molecule offers multiple sites for functionalization; the hydroxyl group can be oxidized to a ketone, and the phenyl ring can undergo electrophilic aromatic substitution, enabling diverse chemical exploration . For research and development purposes only. This product is not intended for diagnostic, therapeutic, or medicinal use in humans or animals.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-9-16(19,10-12-17)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWQGUWSIBXMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459554
Record name TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172734-33-7
Record name TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-phenylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 4-oxo-4-phenylpiperidine-1-carboxylate.

    Reduction: Formation of tert-butyl 4-hydroxy-4-phenylpiperidine-1-methanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

(a) Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
  • Structure : Replaces the hydroxyl and phenyl groups with a 4-methylpentyl chain.
  • Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using Boc₂O in dioxane/water, achieving an 86% yield .
(b) Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
  • Structure : Features a trifluoromethyl (-CF₃) group on the phenyl ring.
  • Synthesis : Generated via reaction of 2-(trifluoromethyl)phenyllithium with tert-butyl 4-oxopiperidine-1-carboxylate, followed by HCl-mediated purification .
  • Key Differences : The electron-withdrawing -CF₃ group enhances lipophilicity and may influence metabolic stability in pharmaceutical applications .
(c) Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
  • Structure: Substitutes the hydroxyl group with an amino (-NH₂) group and the phenyl ring with pyridin-3-yl.
  • Properties: The amino group increases basicity (pKa ~10–11), altering reactivity in acid-mediated deprotection compared to the hydroxyl analog .

Functional Group Modifications

(a) Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Structure : Replaces the phenyl group with a hydroxymethyl (-CH₂OH) group.
  • Applications : The hydroxymethyl group enables further functionalization (e.g., esterification), making it a versatile intermediate in drug discovery .
(b) Tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate
  • Structure : Combines allyl and hydroxymethyl groups at the 4-position.

Biological Activity

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (THPPC) is a compound with notable structural complexity and significant potential in biological applications, particularly in the field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

THPPC has the molecular formula C16H23NO3C_{16}H_{23}NO_3 and features a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a phenyl group. This unique arrangement contributes to its biological activity and reactivity.

Property Value
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Key Functional GroupsHydroxyl, Phenyl, Piperidine

Role in PROTAC Development

THPPC is primarily investigated for its role as a semi-flexible linker in PROTACs. These bifunctional molecules are designed to target specific proteins for degradation by the ubiquitin-proteasome system (UPS). The linker facilitates the interaction between the target protein and an E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of the target protein.

The biological activity of THPPC is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
  • π-π Interactions : The phenyl group can participate in π-π interactions, enhancing binding stability to biological targets .

These interactions may modulate several biochemical pathways, making THPPC valuable in therapeutic contexts.

Enzyme Inhibition Studies

Research has shown that THPPC exhibits potential as an enzyme inhibitor. For instance, studies on its interaction with P-glycoprotein (P-gp), a crucial transporter involved in drug metabolism, indicate that compounds with hydroxyl groups can enhance binding affinity through hydrogen bonding interactions .

Case Study: PROTAC Applications

A study focusing on PROTACs incorporating THPPC demonstrated significant efficacy in degrading specific target proteins associated with various diseases. The compound's semi-flexible nature allows for optimal spatial arrangement necessary for effective protein recruitment and degradation.

Comparative Analysis with Similar Compounds

A comparison of THPPC with structurally similar compounds reveals distinct advantages:

Compound Name Molecular Formula Key Features
1-Boc-4-hydroxypiperidineC12H21NO3Lacks phenyl group
tert-Butyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylateC17H25NO4Contains additional hydroxymethyl group

THPPC stands out due to its specific substitution pattern, which enhances its reactivity and potential biological applications.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a piperidine precursor is functionalized with a tert-butyl carbamate group under Boc protection conditions. Key steps include:

  • Boc Protection: Reaction of 4-hydroxy-4-phenylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or dichloromethane, catalyzed by DMAP at 0–25°C .
  • Purification: Silica gel column chromatography (hexane/ethyl acetate gradients) is used to isolate the product, with yields ranging from 60–85% depending on stoichiometric precision and reaction time .
    Critical Factors: Excess Boc₂O improves yield but requires careful quenching to avoid side reactions. Lower temperatures (0–5°C) minimize epimerization of the chiral center in the piperidine ring .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for CH₃), aromatic protons (δ 7.2–7.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns matching the piperidine backbone .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95% for biological assays) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators for prolonged exposure to dust .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors (e.g., THF or DCM).
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
    Note: Acute toxicity data are limited; treat as a potential irritant (H312/H332) and avoid skin contact .

Advanced: How can computational modeling predict the stereochemical impact of the 4-hydroxy group on biological activity?

Methodological Answer:

  • Conformational Analysis: Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to study the equatorial vs. axial orientation of the 4-hydroxy group. The equatorial position may enhance hydrogen bonding with target proteins .
  • Docking Studies: Compare binding affinities of stereoisomers to receptors (e.g., opioid or serotonin receptors) using AutoDock Vina. Adjust force fields to account for solvent effects (e.g., PBS buffer) .
    Validation: Cross-validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Data Triangulation: Compare acute toxicity (LD₅₀) across studies using standardized assays (e.g., OECD 423). Note variations in species (rat vs. mouse) and administration routes (oral vs. intravenous) .
  • Metabolite Profiling: Use LC-MS to identify toxic degradation products (e.g., phenylpiperidines) formed under stress conditions (heat, light) .
  • In Silico Tools: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity, correlating results with in vitro assays (Ames test) .

Advanced: What strategies optimize the regioselectivity of functionalizing the piperidine ring in derivatives?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., trifluoroacetamide) to steer electrophilic substitution to the 3-position .
  • Metal Catalysis: Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands like PCy₃) for arylation at the 4-position .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxyl group for SN2 reactions .

Advanced: How does the tert-butyl carbamate group influence pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Metabolic Stability: The Boc group slows hepatic degradation (CYP3A4), increasing half-life in rodent plasma (t₁/₂ = 2–4 hours vs. 0.5 hours for unprotected analogs) .
  • LogP Modulation: Boc substitution reduces logP by ~1 unit compared to free amine derivatives, improving aqueous solubility but potentially lowering blood-brain barrier penetration .
    Experimental Validation: Compare AUC and Cmax in pharmacokinetic studies using LC-MS/MS quantification .

Advanced: What in vitro assays are most suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (Km < 10 µM) .
  • Cell Viability: MTT assay in cancer lines (IC₅₀ determination) with controls for carbamate hydrolysis artifacts .
  • Receptor Binding: Radioligand displacement assays (e.g., [³H]-naloxone for opioid receptors) using membrane preparations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
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Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

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